molecular formula C11H18N2O5 B14864247 2-(1-(Tert-butoxycarbonyl)-5-oxopiperazin-2-YL)acetic acid

2-(1-(Tert-butoxycarbonyl)-5-oxopiperazin-2-YL)acetic acid

Cat. No.: B14864247
M. Wt: 258.27 g/mol
InChI Key: PKXIDWWHETUSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-CARBOXYMETHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a compound that features a piperazine ring substituted with carboxymethyl and oxo groups, and a tert-butyl ester protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-CARBOXYMETHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the protection of the carboxylic acid group using tert-butyl esterification. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for substrates sensitive to harsh conditions.

Another method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups quickly and in good yields . This method is advantageous due to its simplicity and high efficiency.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-CARBOXYMETHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, with common reagents including alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-CARBOXYMETHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-CARBOXYMETHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its conversion to the active form through hydrolysis of the tert-butyl ester group. This hydrolysis can be catalyzed by acids or enzymes, leading to the release of the active carboxylic acid form. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-CARBOXYMETHYL-5-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific structure, which combines a piperazine ring with carboxymethyl and oxo groups, and a tert-butyl ester protecting group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazin-2-yl]acetic acid

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-6-8(14)12-5-7(13)4-9(15)16/h7H,4-6H2,1-3H3,(H,12,14)(H,15,16)

InChI Key

PKXIDWWHETUSNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NCC1CC(=O)O

Origin of Product

United States

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